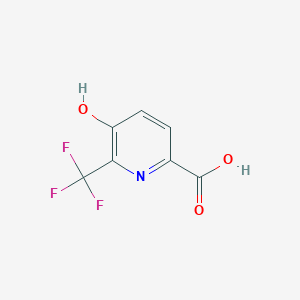

5-Hydroxy-6-(trifluoromethyl)picolinic acid

Description

5-Hydroxy-6-(trifluoromethyl)picolinic acid is a fluorinated derivative of picolinic acid, characterized by a hydroxyl (-OH) group at position 5 and a trifluoromethyl (-CF₃) group at position 6 on the pyridine ring. This compound combines the electron-withdrawing properties of the trifluoromethyl group with the hydrogen-bonding capacity of the hydroxyl substituent, making it a candidate for applications in pharmaceuticals, agrochemicals, or coordination chemistry. Consequently, comparisons will focus on structurally related picolinic acid derivatives documented in the literature.

Properties

IUPAC Name |

5-hydroxy-6-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)5-4(12)2-1-3(11-5)6(13)14/h1-2,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYBEPZSDYTKNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the trifluoromethylation of a suitable precursor followed by hydroxylation under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity, including the use of catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-6-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group or alter the trifluoromethyl group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or hydrocarbons .

Scientific Research Applications

5-Hydroxy-6-(trifluoromethyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function by disrupting zinc binding . This interaction can inhibit the function of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of 5-hydroxy-6-(trifluoromethyl)picolinic acid, highlighting substituent variations and their implications:

Key Observations:

- Substituent Position and Reactivity: The position of substituents significantly impacts reactivity. For example, 6-chloro-5-(trifluoromethyl)picolinic acid (CF₃ at position 5) exhibits distinct electronic effects compared to 6-(trifluoromethyl)picolinic acid (CF₃ at position 6) due to differences in steric hindrance and resonance stabilization . The hydroxyl group in this compound likely enhances solubility in polar solvents compared to non-hydroxylated analogs like 6-(trifluoromethyl)picolinic acid.

Synthetic Methods :

Safety and Handling :

Physicochemical and Functional Differences

Electronic Effects:

- In contrast, hydroxyl (-OH) groups can act as electron donors through resonance, creating a push-pull electronic effect in this compound. This combination may stabilize intermediates in catalytic processes or modify binding affinity in biological systems compared to non-hydroxylated analogs.

Biological Activity

5-Hydroxy-6-(trifluoromethyl)picolinic acid (TFMPA) is a compound of increasing interest due to its diverse biological activities. This article reviews the biological properties of TFMPA, focusing on its antimicrobial, neuroprotective, and potential therapeutic applications, while providing data tables and research findings.

Chemical Structure and Properties

TFMPA is a derivative of picolinic acid, characterized by a hydroxyl group at the 5-position and a trifluoromethyl group at the 6-position of the pyridine ring. This unique structure contributes to its biological activity.

1. Antimicrobial Properties

Research indicates that TFMPA exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- In vitro Studies : In a study assessing the antimicrobial efficacy of TFMPA, it was found to have minimum inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL against several bacterial strains including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 200 |

| Pseudomonas aeruginosa | 150 |

2. Neuroprotective Effects

TFMPA has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. The compound appears to enhance neuronal survival under stress conditions.

- Mechanism of Action : TFMPA may exert its neuroprotective effects by modulating inflammatory pathways and reducing oxidative stress. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health .

- Case Study : In an animal model of Alzheimer's disease, administration of TFMPA resulted in improved cognitive function as measured by the Morris water maze test, suggesting potential benefits in memory preservation .

3. Anti-Inflammatory Activity

TFMPA has demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

- Research Findings : In vitro studies revealed that TFMPA significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

| Cytokine | Control (pg/mL) | TFMPA Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 600 |

| IL-6 | 1200 | 500 |

Potential Therapeutic Applications

Given its diverse biological activities, TFMPA has potential applications in various therapeutic areas:

- Neurodegenerative Diseases : Due to its neuroprotective effects, TFMPA could be explored as a treatment option for Alzheimer's disease and other neurodegenerative disorders.

- Infectious Diseases : Its antimicrobial properties suggest potential use in developing new antibiotics or adjunct therapies for infections resistant to conventional treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.